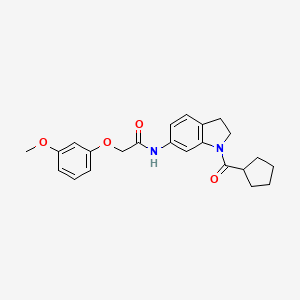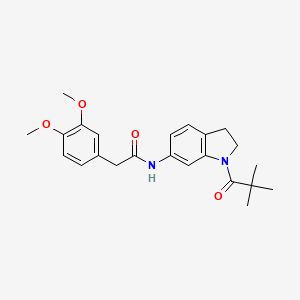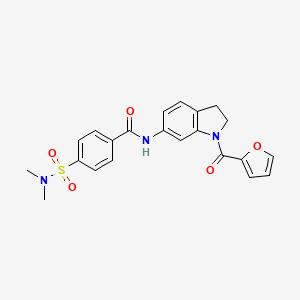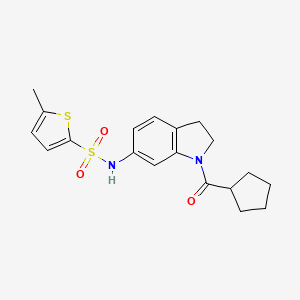![molecular formula C22H23N5O2 B3209310 4-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-phenylpiperazine-1-carboxamide CAS No. 1058408-44-8](/img/structure/B3209310.png)
4-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-phenylpiperazine-1-carboxamide
Übersicht
Beschreibung
4-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-phenylpiperazine-1-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its pyridazinone core, which is known for its diverse pharmacological activities. The presence of the methoxyphenyl and phenylpiperazine moieties further enhances its biological activity, making it a promising candidate for various therapeutic applications.
Wirkmechanismus
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions .
Mode of Action
The compound acts as an inhibitor of AChE and BChE . By inhibiting these enzymes, it prevents the breakdown of acetylcholine, thereby increasing its levels. This results in enhanced cholinergic transmission .
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting AChE and BChE . This leads to an increase in acetylcholine levels, which can enhance cholinergic transmission. This is particularly relevant in conditions like Alzheimer’s disease, where there is a decrease in cholinergic transmission .
Pharmacokinetics
They are also known to inhibit CYP1A2, which could impact their metabolism .
Result of Action
The inhibition of AChE and BChE by this compound leads to an increase in acetylcholine levels. This can result in enhanced cholinergic transmission, which may improve cognitive functions . The compound with the best AChE activity was found to show competitive inhibition .
Biochemische Analyse
Biochemical Properties
The compound 4-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-phenylpiperazine-1-carboxamide has been identified as a potential inhibitor of acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis . This interaction could potentially increase acetylcholine levels, which is a key factor in certain neurological conditions .
Cellular Effects
Given its potential role as an AChE inhibitor, it may influence cell function by modulating acetylcholine levels .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve competitive inhibition of AChE . Molecular docking studies suggest that the compound may interact with the hinge region of the AChE crystal structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-phenylpiperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyridazinone core. This can be achieved by reacting hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The methoxyphenyl group is then introduced through a substitution reaction, followed by the addition of the phenylpiperazine moiety via a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is typically purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different aromatic or aliphatic groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
4-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-phenylpiperazine-1-carboxamide can be compared with other pyridazinone derivatives, such as:
ABT-963: A selective cyclooxygenase-2 inhibitor with anti-inflammatory properties.
Zardaverine: An anti-platelet agent used in the treatment of cardiovascular diseases.
Emorfazone: An anti-inflammatory agent used for pain relief.
The uniqueness of this compound lies in its combination of the methoxyphenyl and phenylpiperazine moieties, which enhance its biological activity and make it a versatile compound for various therapeutic applications .
Eigenschaften
IUPAC Name |
4-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-29-20-10-6-5-9-18(20)19-11-12-21(25-24-19)26-13-15-27(16-14-26)22(28)23-17-7-3-2-4-8-17/h2-12H,13-16H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXHLRJICSVNDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3,4-dichlorophenyl)-4-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B3209242.png)











